molecular formula C7H15NO2 B15307138 (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol

Cat. No.: B15307138
M. Wt: 145.20 g/mol
InChI Key: JIVXOGHSQFQWCW-MEKDEQNOSA-N
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Description

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a cyclohexane ring with amino and hydroxyl functional groups, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol can be achieved through several methods. One common approach involves the enantioselective saponification of nitrocyclohexane derivatives. For instance, a procedure involves the reaction of glutaric dialdehyde with nitromethane in methanol, followed by neutralization and crystallization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(1R,3S)-2-amino-2-methylcyclohexane-1,3-diol

InChI

InChI=1S/C7H15NO2/c1-7(8)5(9)3-2-4-6(7)10/h5-6,9-10H,2-4,8H2,1H3/t5-,6+,7?

InChI Key

JIVXOGHSQFQWCW-MEKDEQNOSA-N

Isomeric SMILES

CC1([C@@H](CCC[C@@H]1O)O)N

Canonical SMILES

CC1(C(CCCC1O)O)N

Origin of Product

United States

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